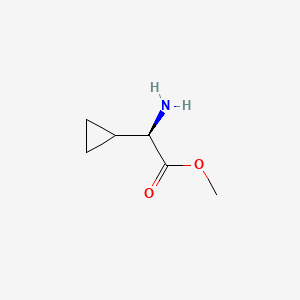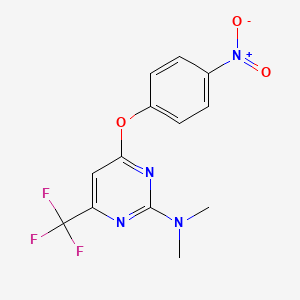![molecular formula C14H20N2O4S B2785130 methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 551920-82-2](/img/structure/B2785130.png)
methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate, also known as Clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with cardiovascular diseases. This drug works by inhibiting platelet aggregation, which reduces the risk of thrombotic events.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form N-(4-methylphenyl)sulfonyl)piperidine. This intermediate is then reacted with methyl isocyanate to form the final product, methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate.
Starting Materials
4-methylbenzenesulfonyl chloride, piperidine, methyl isocyanate
Reaction
Step 1: 4-methylbenzenesulfonyl chloride is added dropwise to a solution of piperidine in anhydrous dichloromethane at 0°C to 5°C. The reaction mixture is stirred for 2 hours at room temperature., Step 2: The resulting N-(4-methylphenyl)sulfonyl)piperidine is isolated by filtration and washed with cold dichloromethane., Step 3: N-(4-methylphenyl)sulfonyl)piperidine is dissolved in anhydrous dichloromethane and cooled to 0°C to 5°C. Methyl isocyanate is added dropwise to the reaction mixture and stirred for 2 hours at room temperature., Step 4: The final product, methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate, is isolated by filtration and washed with cold dichloromethane.
Mechanism Of Action
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate works by irreversibly binding to the P2Y12 receptor on platelets, which inhibits platelet aggregation. This reduces the risk of thrombotic events in patients with cardiovascular diseases.
Biochemical And Physiological Effects
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has been shown to reduce platelet aggregation and inhibit thrombus formation. This reduces the risk of thrombotic events in patients with cardiovascular diseases. methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has also been shown to reduce inflammation and oxidative stress in patients with cardiovascular diseases.
Advantages And Limitations For Lab Experiments
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate is a widely used antiplatelet drug that has been extensively studied for its efficacy in preventing thrombotic events in patients with cardiovascular diseases. However, there are some limitations to using methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate in lab experiments. For example, the irreversible binding of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate to the P2Y12 receptor can make it difficult to study the effects of other drugs on platelet aggregation.
Future Directions
There are several future directions for research on methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate. One direction is to study the efficacy of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate in combination with other antiplatelet drugs. Another direction is to study the long-term effects of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate on cardiovascular outcomes. Additionally, there is a need for research on the optimal dosing of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate in different patient populations.
Scientific Research Applications
Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has been extensively studied for its efficacy in preventing thrombotic events in patients with cardiovascular diseases. It has been shown to reduce the risk of myocardial infarction, stroke, and death in patients with acute coronary syndrome. methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has also been studied for its efficacy in preventing restenosis after percutaneous coronary intervention.
properties
IUPAC Name |
methyl N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-3-5-13(6-4-11)21(18,19)16-9-7-12(8-10-16)15-14(17)20-2/h3-6,12H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUMEQHHXBLUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

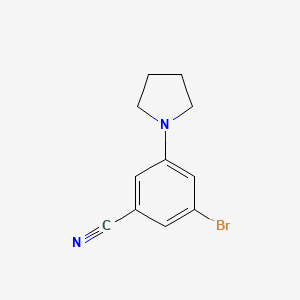
![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)
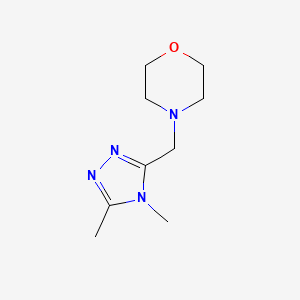
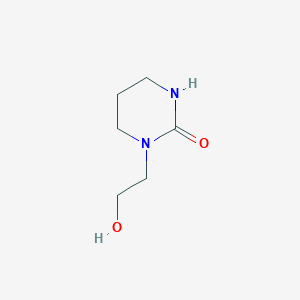
![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)

![N-cyclohexyl-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B2785061.png)
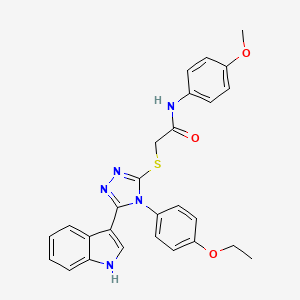
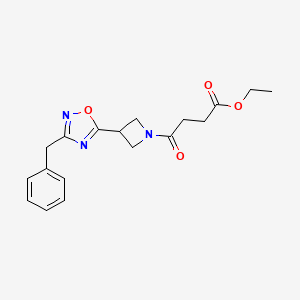
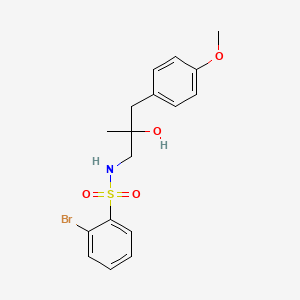
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2785066.png)
